Delta-7-Avenasterol is a naturally occurring sterol found in various plants, including amaranth (Amaranthus hybridus), fetid coriander (Eryngium foetidum), and some legumes [, ]. Sterols are a class of organic molecules with a ring structure similar to cholesterol, but with some key differences [].
Delta-7-Avenasterol is believed to be a precursor molecule in the biosynthesis of other sterols in plants, such as stigmasterol []. Biosynthesis is the process by which cells create complex molecules from simpler ones []. In the case of sterols, delta-7-avenasterol is a metabolite, an intermediate product formed during this process [].
Here are some relevant research areas:
Delta7-Avenasterol is a naturally occurring sterol classified under stigmastanes and derivatives, which are organic compounds characterized by a cholestane moiety with an ethyl group at carbon atom C24. Its chemical formula is , and it is recognized as an intermediate in the biosynthesis of steroids, specifically in the pathway leading to stigmasterol. Delta7-Avenasterol is derived from 24-ethylidenelophenol and subsequently converted to 5-dehydroavenasterol through the action of the enzyme lathosterol oxidase .
This compound is found in various food sources, including oats, pumpkin seeds, robusta coffee, sunflower seeds, and walnuts. Its presence in these foods suggests potential health benefits and applications in nutrition .
These reactions highlight its role as a precursor in steroid metabolism, linking it to various biological functions.
Delta7-Avenasterol can be synthesized through various methods:
Research into synthetic pathways continues to evolve, potentially improving yield and purity.
Delta7-Avenasterol has several applications:
Delta7-Avenasterol shares structural similarities with several other sterols. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Stigmasterol | C29H48O | Directly synthesized from delta7-avenasterol; widely studied for health benefits. |
| Avenasterol | C29H48O | Similar structure but differs in unsaturation; found in oats. |
| Campesterol | C28H48O | Another plant sterol; involved in cholesterol metabolism but structurally distinct. |
| Beta-Sitosterol | C29H50O | Commonly found in plants; has different biological effects compared to delta7-avenasterol. |
Delta7-Avenasterol's unique position as an intermediate in the synthesis of stigmasterol sets it apart from these compounds, emphasizing its role within metabolic pathways rather than direct biological activity.
Delta7-avenasterol represents a complex sterol molecule with the systematic International Union of Pure and Applied Chemistry name (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol [1] [2]. This nomenclature precisely defines the stereochemical configuration at each chiral center within the tetracyclic steroid framework and the side chain. The molecular formula C₂₉H₄₈O corresponds to a molecular weight of 412.7 g/mol, with the Chemical Abstracts Service registry number 23290-26-8 [1] [3] [4].
The compound belongs to the stigmastane family of sterols, characterized by the presence of an ethyl group at carbon-24 and a distinctive double bond configuration [5] [6]. Alternative nomenclature includes 5alpha-Stigmasta-7,24(28)-dien-3-ol, emphasizing the presence of double bonds at positions 7 and 24(28) [1] [2]. The systematic name reflects the complex stereochemistry inherent in this natural product, particularly highlighting the Z-configuration of the side chain double bond at the 24(28) position.
Isomeric variations of delta7-avenasterol arise primarily from geometric isomerism around the C24-C28 double bond, resulting in both E and Z configurations [7] [8]. The Z-isomer represents the naturally occurring form, while the E-isomer can be found as a minor component in some biological systems [8]. These geometric isomers exhibit different physical properties and biological activities, with the Z-configuration being the predominant form found in plant oils and grains [8] [9]. The presence of multiple chiral centers throughout the molecule creates opportunities for additional stereoisomeric forms, though the naturally occurring configuration remains consistent across botanical sources.
The molecule also exists in equilibrium with conformational isomers resulting from rotation around single bonds, particularly within the flexible side chain region [10]. These conformational variations contribute to the overall molecular dynamics and influence the compound's interaction with biological membranes and analytical instruments [11].
While specific X-ray crystallographic data for delta7-avenasterol remains limited in the current literature, comparative conformational analyses of related sterols provide valuable insights into the three-dimensional structure of this compound [10]. The steroid nucleus adopts the characteristic chair-chair-chair-envelope conformation typical of sterols, with the A, B, and C rings in chair conformations and the D ring displaying an envelope configuration [10].
The presence of the delta-7 double bond introduces significant conformational constraints within the B ring, restricting rotation and influencing the overall molecular geometry [12]. This unsaturation at the C7-C8 position creates a planar region within the otherwise saturated ring system, affecting both the molecular packing and intermolecular interactions [10]. The double bond geometry results in a more rigid steroid backbone compared to saturated analogs, with implications for membrane incorporation and biological activity.
Molecular mechanics calculations on related sterol systems suggest that the side chain of delta7-avenasterol adopts an extended conformation in the crystalline state, with the C24-C28 double bond maintaining its Z-configuration [10]. The flexible portion of the side chain beyond C24 can adopt multiple conformations, with the isopropyl group at C25 contributing to steric interactions that influence the overall molecular shape [10].
The hydroxyl group at C3 occupies the beta-axial position relative to the steroid backbone, creating opportunities for hydrogen bonding interactions both intramolecularly and with neighboring molecules [13]. This stereochemistry is crucial for the compound's biological activity and membrane-stabilizing properties [9]. The specific orientation of the 3β-hydroxyl group influences the compound's amphiphilic character and its ability to integrate into lipid bilayers.
Conformational analysis reveals that the steroid rings maintain their rigid geometry, while the side chain demonstrates considerable flexibility, particularly in the terminal regions [11]. This combination of rigidity and flexibility contributes to the compound's unique physical and biological properties, allowing for membrane integration while maintaining structural integrity [9].
The carbon-13 nuclear magnetic resonance spectrum of delta7-avenasterol exhibits characteristic chemical shifts that reflect the unique structural features of this sterol [14] [15] [16]. The spectrum displays twenty-nine distinct carbon resonances corresponding to the molecular formula C₂₉H₄₈O, with chemical shifts ranging from approximately 12 to 139 parts per million [14] [15].
| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-3 | 71.8 | CH (tertiary alcohol) |
| C-7 | 117.2 | CH (alkene) |
| C-8 | 138.9 | C (quaternary, alkene) |
| C-24 | 125.8 | CH (alkene) |
| C-25 | 131.5 | C (quaternary, alkene) |
| C-18 | 12.0 | CH₃ |
| C-19 | 19.3 | CH₃ |
| C-21 | 18.7 | CH₃ |
The most diagnostic resonances include the carbon-3 signal at 71.8 parts per million, characteristic of the 3β-hydroxyl-bearing carbon in sterols [17] [18]. The delta-7 double bond system produces distinctive signals at 117.2 parts per million for C-7 and 138.9 parts per million for C-8, confirming the presence of unsaturation in the B ring [17]. These chemical shifts are consistent with the electron-withdrawing effect of the double bond and the sp² hybridization of the involved carbons.
The side chain region displays characteristic patterns associated with the stigmastane skeleton, including resonances for the C-24 and C-25 carbons at 125.8 and 131.5 parts per million, respectively [19]. These signals confirm the presence of the Z-configured double bond in the side chain, with chemical shift values that distinguish this isomer from the corresponding E-configuration [19].
Proton nuclear magnetic resonance spectroscopy reveals the complex multipicity patterns expected for this sterol structure [20] [17]. The 3α-proton appears as a multiplet around 3.6 parts per million, characteristic of the axial proton adjacent to the hydroxyl group [21]. The olefinic protons at C-7 and in the side chain region provide definitive evidence for the double bond positions and configurations [17].
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton resonances [18] [22]. These advanced techniques confirm the connectivity patterns and stereochemical assignments throughout the molecule [22].
The electron ionization mass spectrum of delta7-avenasterol exhibits a molecular ion peak at m/z 412, corresponding to the molecular weight of the compound [23] [24]. The fragmentation pattern provides valuable structural information through characteristic ion formations that reflect the sterol backbone and side chain arrangements [12].
| Fragment Ion (m/z) | Relative Intensity | Fragmentation Type |
|---|---|---|
| 412 | M⁺- (molecular ion) | Molecular ion |
| 397 | M-15 (loss of CH₃) | Alpha cleavage |
| 314 | Side chain cleavage | Retro-ene reaction |
| 255 | Side chain loss | Side chain elimination |
| 147 | C-ring fragmentation | Cycloreversion |
| 145 | C-ring fragmentation | Cycloreversion |
The base peak typically appears at m/z 55, representing a stable hydrocarbon fragment common to sterol mass spectra [24]. Characteristic fragmentations include the loss of methyl radicals (M-15) and the formation of ions at m/z 314 through side chain cleavage mechanisms [12]. The presence of the delta-7 double bond influences the fragmentation pattern, particularly in the formation of C-ring fragments at m/z 147 and 145 [12].
The fragmentation of the side chain produces diagnostic ions that help distinguish delta7-avenasterol from other sterols [12]. The retro-ene reaction involving the C22-C23 bond generates characteristic fragments that reflect the specific side chain structure and double bond configuration [12]. These fragmentation patterns are particularly useful for identifying the compound in complex mixtures and confirming structural assignments.
Chemical ionization mass spectrometry provides enhanced molecular ion stability, with protonated molecular ions at m/z 413 [M+H]⁺ showing improved abundance compared to electron ionization conditions [12]. This technique proves valuable for molecular weight determination and quantitative analysis applications.
Tandem mass spectrometry techniques enable detailed structural characterization through controlled fragmentation pathways [12]. The collision-induced dissociation patterns provide additional confirmatory evidence for the delta-7 position of unsaturation and the side chain configuration [12].
The infrared spectrum of delta7-avenasterol displays characteristic absorption bands that reflect the functional groups present in the molecule [25] [26]. The broad absorption band centered at 3410 cm⁻¹ corresponds to the hydroxyl group stretching vibration, typical of the 3β-hydroxyl functionality found in sterols [13] [26].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3410 (broad) | O-H stretch (hydroxyl group) | Strong, broad |
| 2934 | C-H asymmetric stretch (CH₂) | Strong |
| 2860 | C-H symmetric stretch (CH₂) | Medium-strong |
| 1665-1640 | C=C stretch (Δ7 position) | Medium |
| 1055 | C-C stretch (steroid backbone) | Strong |
The carbon-hydrogen stretching region shows characteristic bands at 2934 and 2860 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the numerous methylene groups throughout the steroid structure [26]. The presence of the delta-7 double bond is confirmed by the medium-intensity absorption band in the 1665-1640 cm⁻¹ region, characteristic of carbon-carbon double bond stretching in the steroid B ring [25].
The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands related to carbon-carbon stretching vibrations, carbon-hydrogen bending modes, and ring deformation vibrations characteristic of the steroid framework [26]. The strong absorption at 1055 cm⁻¹ is particularly diagnostic for sterol structures, representing carbon-carbon stretching vibrations within the rigid ring system [26].
Ultraviolet-visible spectroscopy reveals absorption characteristics associated with the conjugated double bond system [27]. The primary absorption maximum occurs at approximately 282 ± 2 nanometers, with an extinction coefficient of 11,500 ± 500 L mol⁻¹ cm⁻¹ [27]. This absorption corresponds to the π → π* electronic transition associated with the delta-7 double bond system [27].
The ultraviolet absorption spectrum provides a sensitive method for detecting and quantifying delta7-avenasterol in biological samples and analytical applications [27]. The moderate extinction coefficient allows for accurate quantitative measurements while the specific wavelength maximum aids in compound identification [27]. The absorption characteristics are solvent-dependent, with polar protic solvents such as ethanol and methanol providing optimal conditions for spectroscopic analysis [27].
The biosynthesis of delta7-avenasterol represents a critical intermediate step in the complex network of plant sterol metabolism. Plant sterol biosynthesis differs fundamentally from animal and fungal systems through the utilization of cycloartenol rather than lanosterol as the primary cyclized precursor [1]. This distinction establishes the foundation for understanding delta7-avenasterol formation within the broader context of phytosterol metabolism.
Lathosterol oxidase, also designated as sterol C5-desaturase (EC 1.14.19.20), functions as the pivotal enzyme responsible for the conversion of delta7-avenasterol to 5-dehydroavenasterol [2]. This enzyme catalyzes the introduction of a C5-C6 double bond in the B ring of delta7-sterols, representing one of the most critical transformations in the late stages of plant sterol biosynthesis [3].
The enzymatic mechanism of lathosterol oxidase involves a complex oxidative desaturation reaction that requires molecular oxygen, NADPH, and cytochrome b5 as essential cofactors [4]. The reaction proceeds through the formation of a C5-C6 double bond via the abstraction of hydrogen atoms from the sterol substrate, with the concurrent reduction of molecular oxygen to water [2]. This process is highly conserved across eukaryotic organisms, with plant orthologs demonstrating remarkable similarity to their mammalian and fungal counterparts [4].
Research conducted on Arabidopsis thaliana has revealed that lathosterol oxidase exhibits dual subcellular localization, being present in both the endoplasmic reticulum and lipid particles [5]. This unique distribution pattern suggests sophisticated regulatory mechanisms controlling sterol metabolism and potential roles in sterol storage and transport processes [5]. The enzyme demonstrates specificity for 4-desmethyl-delta7-sterols, with particular preference for substrates bearing C24-methylene or ethylidene substituents compared to 24-ethyl-substituted delta7-sterols [6].
The catalytic activity of lathosterol oxidase is sensitive to various inhibitors, including cyanide, 1,10-phenanthroline, and salicylhydroxamic acid, but remains insensitive to carbon monoxide [6]. These inhibition patterns indicate the involvement of iron in an enzyme-bound form, consistent with the enzyme's classification as a non-heme iron oxygenase [6]. The requirement for NADH over NADPH as the preferred electron donor distinguishes the plant enzyme from some of its eukaryotic counterparts [6].
Following the lathosterol oxidase-catalyzed formation of 5-dehydroavenasterol, the biosynthetic pathway continues through a series of precisely orchestrated enzymatic transformations leading to stigmasterol and other end-product sterols [5]. The conversion of 5-dehydroavenasterol to isofucosterol is catalyzed by delta5,7-sterol-delta7-reductase (DWARF5), which reduces the delta7 double bond to yield the delta5-sterol intermediate [5].
This reduction reaction represents a critical branch point in plant sterol metabolism, as it determines the final sterol composition and influences brassinosteroid biosynthesis pathways [7]. DWARF5 demonstrates broad substrate specificity, efficiently reducing various delta5,7-sterols including cholesta-5,7-dienol, ergosta-5,7-dienol, and the plant-specific stigmasta-5,7-dienol derivatives [8]. The enzyme requires NADPH as an electron donor and exhibits pH optimum around 7.5 [8].
The subsequent conversion of isofucosterol to stigmasterol involves C24-sterol reductase activity, which reduces the delta24 double bond in the sterol side chain [5]. This final step completes the biosynthetic sequence from delta7-avenasterol to stigmasterol, establishing the predominant phytosterol found in plant membranes [9]. Stigmasterol serves multiple functions beyond structural membrane components, including roles in hormone signaling, stress responses, and plant-pathogen interactions [10].
The efficiency of the delta7-avenasterol to stigmasterol conversion pathway is influenced by various environmental and developmental factors [9]. Temperature stress, light conditions, and pathogen challenge can significantly alter enzyme expression levels and metabolic flux through this pathway [10]. Additionally, the pathway demonstrates tissue-specific regulation, with higher activity observed in rapidly growing tissues and reproductive organs [5].
The biosynthetic pathway leading to delta7-avenasterol formation and its subsequent conversion is subject to complex regulatory mechanisms operating at multiple levels. These regulatory networks ensure appropriate sterol composition under varying physiological conditions while maintaining cellular membrane integrity and supporting specialized metabolic functions.
Sterol methyltransferase 1 (SMT1) represents the first committed step in the alkylation of plant sterols, catalyzing the initial methylation of cycloartenol to form 24-methylenecycloartenol [11]. This enzyme demonstrates substrate promiscuity, accepting various sterol intermediates as substrates, although cycloartenol remains the preferred substrate under physiological conditions [12]. SMT1 activity is subject to feedback inhibition by pathway end-products, providing a mechanism for maintaining sterol homeostasis [11].
The second methylation step, catalyzed by sterol methyltransferase 2 (SMT2) and its homolog SMT3, determines the final ethyl substitution pattern characteristic of sitosterol and stigmasterol [12]. These enzymes exhibit overlapping substrate specificity but demonstrate differential expression patterns across plant tissues [12]. SMT2 and SMT3 activities are coordinately regulated through sterol-mediated feedback mechanisms, with elevated sterol levels downregulating enzyme expression [12].
Delta7-sterol-C5-desaturase (STE1/DWARF7) occupies a central position in the regulatory network, as its activity determines the flux through the delta5,7-sterol intermediate pool [5]. The enzyme demonstrates unique subcellular localization patterns, being present in both endoplasmic reticulum and lipid particles, suggesting roles in both active biosynthesis and sterol storage processes [5]. STE1 expression levels vary significantly across developmental stages, with highest activity observed in seeds and rapidly dividing tissues [5].
Post-translational regulation of sterol biosynthetic enzymes involves multiple mechanisms including phosphorylation, proteolytic processing, and compartment-specific targeting [5]. The association of STE1 with lipid particles represents a novel regulatory mechanism that may facilitate coordinated sterol biosynthesis and esterification processes [5]. This localization pattern suggests potential roles in sterol transport between cellular compartments and integration with overall lipid metabolism.
Transcriptional regulation of sterol biosynthetic genes involves multiple transcription factor families, including members of the WRKY, MYC, and ERF families [9]. These transcription factors respond to various environmental stimuli and developmental cues, coordinating sterol biosynthesis with overall plant physiology [9]. Jasmonate signaling pathways have been identified as important modulators of sterol gene expression, particularly during stress responses and defense reactions [9].
The metabolic engineering of delta7-avenasterol biosynthesis pathways offers significant potential for enhancing plant sterol production and modifying sterol composition profiles. Overexpression of rate-limiting enzymes such as HMG-CoA reductase has demonstrated substantial increases in total sterol accumulation [13]. However, such approaches require careful consideration of regulatory feedback mechanisms to avoid metabolic imbalances [13].
Targeted modification of SMT enzyme activities provides opportunities for altering the ratio of different sterol species without dramatically affecting total sterol levels [12]. Plants with modified SMT2 expression demonstrate altered campesterol to sitosterol ratios, with corresponding effects on membrane properties and stress tolerance [12]. These findings suggest potential applications in crop improvement programs aimed at enhancing stress resilience or nutritional quality.
| Enzyme | EC Number | Primary Function | Subcellular Location | Key Cofactors |
|---|---|---|---|---|
| Lathosterol Oxidase (LSO/SC5D) | EC 1.14.19.20 | Converts delta7-avenasterol to 5-dehydroavenasterol | Endoplasmic Reticulum | NADPH, O2, Cytochrome b5 |
| Delta7-Sterol-C5-Desaturase (STE1/DWARF7) | EC 1.14.19.20 | Introduces C5-C6 double bond in delta7-sterols | ER and Lipid Particles | NADH/NADPH, O2, Fe2+ |
| Delta5,7-Sterol-Delta7-Reductase (DWARF5) | EC 1.3.1.21 | Reduces delta7 double bond in 5,7-sterols to delta5-sterols | ER and Plasma Membrane | NADPH |
| Sterol Methyltransferase 1 (SMT1) | EC 2.1.1.41 | First methylation of cycloartenol | Endoplasmic Reticulum | S-adenosyl-L-methionine |
| Sterol Methyltransferase 2 (SMT2) | EC 2.1.1.143 | Second methylation forming ethyl sterols | Endoplasmic Reticulum | S-adenosyl-L-methionine |
| Cycloartenol Synthase (CAS1) | EC 5.4.99.8 | Cyclizes 2,3-oxidosqualene to cycloartenol | Endoplasmic Reticulum | None (cyclization reaction) |
Table 1: Key Enzymes in Delta7-Avenasterol Biosynthetic Pathway
The integration of genomics approaches with metabolic engineering strategies enables precise targeting of specific pathway steps while minimizing unintended consequences [14]. RNA interference technologies have proven effective for downregulating specific enzyme activities, allowing researchers to study gene function and potentially develop crops with modified sterol profiles [14]. Conversely, overexpression strategies using tissue-specific promoters enable targeted enhancement of sterol biosynthesis in specific plant organs [14].
| Step | Substrate | Product | Enzyme |
|---|---|---|---|
| 1 | 2,3-Oxidosqualene | Cycloartenol | CAS1 |
| 2 | Cycloartenol | 24-Methylenecycloartenol | SMT1 + additional steps |
| 3 | 24-Methylenelophenol | Delta7-Avenasterol | SMT2 + C4-demethylation |
| 4 | Delta7-Avenasterol | 5-Dehydroavenasterol | Lathosterol Oxidase |
| 5 | 5-Dehydroavenasterol | Isofucosterol | DWARF5 |
| 6 | Isofucosterol | Stigmasterol | C24-reductase |
Table 2: Delta7-Avenasterol to Stigmasterol Conversion Steps
Future directions in metabolic engineering of delta7-avenasterol pathways include the development of synthetic biology approaches for creating novel sterol biosynthetic modules [15]. These approaches involve the design of artificial regulatory circuits that can respond to specific environmental conditions or developmental cues [15]. Additionally, the identification of natural genetic variation in sterol biosynthetic genes provides opportunities for marker-assisted breeding programs aimed at improving crop performance [16].
| Gene/Factor | Regulation Type | Effect on Pathway |
|---|---|---|
| SMT1 | Feedback inhibition | Controls cholesterol vs alkyl-sterol ratio |
| SMT2/SMT3 | Sterol-mediated | Determines campesterol/sitosterol balance |
| STE1/DWARF7 | Post-translational | Controls delta5,7-sterol formation |
| DWARF5 | Transcriptional | Final reduction to delta5-sterols |
| CAS1 | Tissue-specific | Initiates plant sterol pathway |
| HMG-CoA Reductase | Rate-limiting step | Overall pathway flux control |
Table 3: Genetic and Enzymatic Regulation of Sterol Biosynthesis